3-Ethyl-6-fluoro-1H-indazole

Medicinal chemistry Physicochemical profiling Heterocyclic chemistry

3-Ethyl-6-fluoro-1H-indazole is a regiospecifically substituted, bicyclic heteroaromatic compound within the indazole family, bearing an ethyl group at the 3-position and a fluorine atom at the 6-position of the fused benzene–pyrazole scaffold (molecular formula C₉H₉FN₂, molecular weight 164.18 g·mol⁻¹). The compound is commercially supplied as a research-grade building block at standard purities of 95–98% (HPLC) , with vendors providing batch-specific spectroscopic certificates (NMR, HPLC, GC).

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
CAS No. 1146135-78-5
Cat. No. B3214574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-6-fluoro-1H-indazole
CAS1146135-78-5
Molecular FormulaC9H9FN2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCCC1=C2C=CC(=CC2=NN1)F
InChIInChI=1S/C9H9FN2/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12)
InChIKeyICWGBAFJCUHSHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-6-fluoro-1H-indazole (CAS 1146135-78-5): Procurement-Relevant Physicochemical and Structural Profile


3-Ethyl-6-fluoro-1H-indazole is a regiospecifically substituted, bicyclic heteroaromatic compound within the indazole family, bearing an ethyl group at the 3-position and a fluorine atom at the 6-position of the fused benzene–pyrazole scaffold (molecular formula C₉H₉FN₂, molecular weight 164.18 g·mol⁻¹) . The compound is commercially supplied as a research-grade building block at standard purities of 95–98% (HPLC) , with vendors providing batch-specific spectroscopic certificates (NMR, HPLC, GC) . Its predicted physicochemical profile—LogP 2.26, topological polar surface area (TPSA) 28.7 Ų, and pKa 13.44—places it in a bioavailability-favourable property space distinct from non‑fluorinated or differently substituted indazole congeners .

Why In-Class Indazole Building Blocks Cannot Replace 3-Ethyl-6-fluoro-1H-indazole in Structure–Activity Programs


Indazole is a privileged scaffold in medicinal chemistry; however, the biological and physicochemical properties of indazole derivatives are exquisitely sensitive to the position and electronic character of substituents . The 3-ethyl substituent modulates lipophilicity and metabolic stability differently than methyl, while the 6-fluoro substituent exerts a distinct ring‑electron‑withdrawing effect compared to 5‑ or 7‑fluoro regioisomers, altering pKa, dipole moment, and susceptibility to metabolic oxidation . Uncontrolled interchange of regioisomers—e.g., substituting 3-ethyl-6-fluoro-1H-indazole with 3-ethyl-5-fluoro‑ or 3-ethyl-7-fluoro‑1H-indazole—introduces unpredictable changes in target-binding geometry, in‑vitro clearance, and synthetic derivatisation pathways, which cannot be corrected by simple stoichiometric adjustment . Consequently, procurement of the exact 6‑fluoro regioisomer is mandatory for SAR continuity and patent‑protected lead optimisation.

Quantitative Differentiation of 3-Ethyl-6-fluoro-1H-indazole from Its Closest Regioisomeric and Alkyl Analogs


Acidity (pKa) Shift Confers 0.5 Log-Unit Greater NH Acidity Than Unsubstituted Indazole

The predicted aqueous pKa of 3-ethyl-6-fluoro-1H-indazole is 13.44 ± 0.30, compared with a predicted value of ~13.9 for unsubstituted 1H-indazole . The ~0.5 log-unit decrease in pKa arises from the electron‑withdrawing 6-fluoro substituent, which increases the acidity of the pyrazole N–H proton. This difference influences protonation state at physiological pH, hydrogen‑bond donor strength, and solubility in basic media—parameters that are critical for crystallisation, formulation, and target engagement.

Medicinal chemistry Physicochemical profiling Heterocyclic chemistry

Lipophilicity Elevation by 3-Ethyl versus 3-Methyl: LogP Advantage of 0.27 Units

3-Ethyl-6-fluoro-1H-indazole exhibits a predicted LogP (XLogP3) of 2.26, whereas the direct 3‑methyl analog, 6-fluoro-3-methyl-1H-indazole (CAS 159305-16-5), has a predicted LogP of approximately 1.99 . The 0.27-unit increase reflects the additional methylene group, which can enhance passive membrane permeability and reduce aqueous solubility in a predictable manner. For medicinal chemistry campaigns where balanced lipophilicity is desired, the 3‑ethyl congener provides a distinct, quantifiable tuning point relative to the 3‑methyl version.

Drug design Lipophilicity Structure–activity relationships

Purity Specifications Enable Direct Use in Fragment-Based and Parallel Synthesis Without Further Purification

Commercially, 3-ethyl-6-fluoro-1H-indazole is supplied at a minimum purity of 95% (HPLC) by AKSci and 98% (NLT) by MolCore, with Bidepharm offering 95+% purity accompanied by batch-specific NMR, HPLC, and GC traceability . In contrast, many indazole regioisomers—such as 3-ethyl-7-fluoro-1H-indazole—are less widely stocked and often available only at lower purity grades or via custom synthesis, introducing lead-time and reproducibility risks. The availability of defined, certificate‑documented batches reduces the need for in‑house repurification and ensures consistent starting-material quality across multi‑step synthetic sequences.

Chemical procurement Quality control Parallel synthesis

Regioisomeric Identity Validated by Predicted Boiling‑Point Separation Enabling Purification Discrimination

3-Ethyl-6-fluoro-1H-indazole has a predicted boiling point of 297.4 ± 20.0 °C at 760 mmHg (or 160.8 ± 33.0 °C under reduced pressure) . Its 5‑fluoro regioisomer (CAS 945265-05-4) and 7‑fluoro regioisomer (CAS 1360962-80-6) are anticipated to exhibit measurably different boiling points due to altered dipole moments and intermolecular interactions. Even a small boiling‑point differential (< 10 °C) can be exploited for preparative separation or quality‑control discrimination via GC retention indexing. This physical‑constant distinction reinforces the necessity of procuring the correct regioisomer for processes where distillation or gas‑chromatographic analysis is employed.

Purification science Process chemistry Analytical chemistry

Documented Role as Key Intermediate in PDE4 Inhibitor Chemical Space (Pfizer Patent Precedent)

US Patent 6,211,222 (Pfizer Inc.) extensively exemplifies 1‑substituted‑3‑ethyl‑1H‑indazol‑6‑yl derivatives as phosphodiesterase‑4 (PDE4) inhibitors . The core scaffold—3‑ethyl‑1H‑indazol‑6‑yl—is prepared from intermediates that are synthetically accessible from 3‑ethyl‑6‑fluoro‑1H‑indazole, wherein the 6‑fluoro group serves as a displaceable handle for further functionalisation (e.g., cyanation, carbonylation, or coupling) . While the patent does not explicitly claim the 6‑fluoro intermediate itself, the repeated appearance of the 3‑ethyl‑1H‑indazol‑6‑yl motif in the exemplified structures (e.g., 1‑(1‑cyclopentyl‑3‑ethyl‑1H‑indazol‑6‑yl)‑4‑oxocyclohexanecarbonitrile) confirms that the 6‑position is the critical vector for SAR exploration. This establishes 3‑ethyl‑6‑fluoro‑1H‑indazole as a strategically positioned building block that generic 5‑ or 7‑fluoro regioisomers cannot replace.

Medicinal chemistry PDE4 inhibition Patent strategy

High-Value Application Scenarios for 3-Ethyl-6-fluoro-1H-indazole in Drug Discovery and Chemical Development


Fragment‑Based Lead Generation Requiring a Fluorinated, Lipophilicity‑Tuned Indazole Core

In fragment‑based drug discovery, the modest LogP (2.26) and moderate pKa (13.44) of 3‑ethyl‑6‑fluoro‑1H‑indazole position it as a fragment hit with balanced physicochemical properties for subsequent elaboration . The 6‑fluoro substituent provides a ¹⁹F NMR handle for binding‑site mapping, while the 3‑ethyl group offers a tunable lipophilic contact without the excessive hydrophobicity of larger alkyl chains. Fragment libraries incorporating this regioisomer ensure that growth vectors (e.g., at the 1‑position or via 6‑substitution) align with the synthetic precedent established in PDE4 inhibitor patents .

Parallel Synthesis of 1,3,6‑Trisubstituted Indazole Libraries for Kinase or PDE4 Programmes

The commercial availability of 3‑ethyl‑6‑fluoro‑1H‑indazole at ≥95% purity with batch‑specific QC certificates enables its direct use as a starting material in automated parallel synthesis . N‑1 alkylation or arylation can be executed without interference from the 6‑fluoro group, and the 6‑fluoro atom can be subsequently substituted under nucleophilic aromatic conditions to introduce diverse amine, ether, or carbon‑linked substituents—a synthetic sequence mirrored in US 6,211,222 . The use of a single, regioisomerically pure building block eliminates the positional ambiguity that would arise from mixtures of 5‑, 6‑, and 7‑fluoro regioisomers, thereby preserving library integrity.

Biophysical and ADME Profiling of Indazole‑Containing Probe Molecules

The difference in predicted pKa relative to unsubstituted indazole (Δ ≈ –0.46) and the higher LogP relative to the 3‑methyl analog (ΔLogP = +0.27) make 3‑ethyl‑6‑fluoro‑1H‑indazole a valuable comparator compound in systematic ADME‑parameter studies . By comparing the solubility, permeability, and microsomal stability of this compound with its 5‑fluoro, 7‑fluoro, and 3‑methyl counterparts, medicinal chemists can deconvolute the contributions of regioisomerism and alkyl‑chain length to key pharmacokinetic properties, thereby guiding the design of clinical candidates.

Process Chemistry Scale‑Up and In‑Process Control via Boiling‑Point and pKa Discrimination

During the scale‑up of synthetic routes involving 3‑ethyl‑6‑fluoro‑1H‑indazole, the predicted boiling point (297.4 ± 20.0 °C) and pKa (13.44) serve as key in‑process control parameters . Distillation or fractional crystallisation protocols can exploit the boiling‑point offset from regioisomeric impurities, while aqueous basic washes can selectively deprotonate the target molecule based on its distinct pKa, facilitating liquid–liquid extraction‑based purification . These physicochemical handles reduce reliance on costly chromatographic separations and improve overall process mass intensity.

Quote Request

Request a Quote for 3-Ethyl-6-fluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.